molecular formula C11H14NOSe+ B12465413 3-Ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium

3-Ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium

Cat. No.: B12465413
M. Wt: 255.21 g/mol
InChI Key: IZDAHPAHBPTNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium is an organic compound that belongs to the class of benzoselenazolium salts. This compound is known for its unique chemical structure, which includes a selenium atom within a heterocyclic ring. The presence of selenium imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2-methyl-1,3-benzoselenazole with ethyl iodide and methanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired benzoselenazolium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The ethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents such as alkyl halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted benzoselenazolium derivatives.

Scientific Research Applications

3-Ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential antioxidant and enzyme inhibitory properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium involves its interaction with molecular targets such as enzymes and cellular receptors. The selenium atom plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit specific enzymes by forming covalent bonds with active site residues, leading to altered enzyme activity and downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-5-methoxy-2-methyl-1,3-benzothiazolium
  • 3-Ethyl-5-methoxy-2-methyl-1,3-benzoxazolium

Uniqueness

3-Ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. The selenium atom enhances the compound’s reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14NOSe+

Molecular Weight

255.21 g/mol

IUPAC Name

3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium

InChI

InChI=1S/C11H14NOSe/c1-4-12-8(2)14-11-6-5-9(13-3)7-10(11)12/h5-7H,4H2,1-3H3/q+1

InChI Key

IZDAHPAHBPTNIX-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C([Se]C2=C1C=C(C=C2)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.